molecular formula C18H5F10P B165990 Decafluorotriphenylphosphine CAS No. 5074-71-5

Decafluorotriphenylphosphine

Cat. No. B165990
CAS RN: 5074-71-5
M. Wt: 442.2 g/mol
InChI Key: OYNXPGGNQMSMTR-UHFFFAOYSA-N
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Description

Decafluorotriphenylphosphine, also known as Bis(pentafluorophenyl)phenylphosphine or DFTPP, is a chemical compound with the linear formula C6H5P(C6F5)2 . It is commonly used as an analytical standard .


Molecular Structure Analysis

The molecular structure of Decafluorotriphenylphosphine is represented by the linear formula C6H5P(C6F5)2 . It has a molecular weight of 442.19 .

Scientific Research Applications

  • Instrument Performance Evaluation in Mass Spectrometry :

    • Decafluorotriphenylphosphine is used for evaluating the performance of gas chromatography mass spectrometry systems in electron impact (EI) mode. It helps in checking mass spectrometric performance, especially in chemical ionization mode, due to its ability to respond in both positive ion and negative ion modes and generate a range of significant fragment ions (Stout, Cardaciotto, & Millen, 1983).
  • Quantitative Methodology and Detection Limits in Organic Mass Spectrometry :

    • Decafluorotriphenylphosphine has been used to develop mass spectrometric sensitivity data for various compounds. Its use facilitates quantitation in mass spectrometry, allowing for accurate detection limits, particularly useful in organic compound analysis (Marshall, Petersen, & Vouros, 1978).
  • Study of Instrumental Parameters Affecting Mass Spectra :

    • Research has been conducted to understand how different parameters affect negative ion abundance in mass spectrometry. Decafluorotriphenylphosphine plays a role in these studies, helping to understand the relative abundance of molecular ions and fragment ions like Cl− (Stemmler & Hites, 1988).
  • Calibration and Ion Chemistry in Mass Spectrometry :

    • The ion chemistry of decafluorotriphenylphosphine has been investigated for calibrating mass spectrometer responses. This research is pivotal in standardizing mass spectra and understanding the effects of operating parameters on its mass spectrum (Tondeur et al., 1988).
  • Stochastic Estimation in GC/MS System Database :

    • A stochastic method has been proposed to estimate detection limits of compounds in a GC/MS system database using decafluorotriphenylphosphine. This approach enhances the efficiency and accuracy in analyzing compounds in mass spectrometry databases (Nakashima & Hayashi, 2016).

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNXPGGNQMSMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5F10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198783
Record name Bis(pentafluorophenyl)phenylphosphine
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Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(pentafluorophenyl)phenylphosphine
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Product Name

Bis(pentafluorophenyl)phenylphosphine

CAS RN

5074-71-5
Record name Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl)phenylphosphine
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Record name Bis(pentafluorophenyl) phenyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
SJ Stout, SJ Cardaciotto… - Biomedical Mass …, 1983 - Wiley Online Library
… Decafluorotriphenylphosphine has been shown to be a useful compound for checking the overall … as benzophenone, decafluorotriphenylphosphine, octacosane (n- C&,8), triacontane …
Number of citations: 8 onlinelibrary.wiley.com
JW Eichelberger, LE Harris, WL Budde - Analytical Chemistry, 1975 - ACS Publications
… The compound decafluorotriphenylphosphine (DFTPP) was selected because Its properties best satisfied the criteria. A set of standard relative abundance ranges for DFTPP were …
Number of citations: 124 pubs.acs.org
EA Stemmler, RA Hites - Biomedical & Environmental Mass …, 1988 - Wiley Online Library
… of ions from decafluorotriphenylphosphine could be reproduced over a period of one year. … Decafluorotriphenylphosphine (DFTPP), y-chlordane (chlordane) and 2,2',4,4',5-pen…
Number of citations: 53 onlinelibrary.wiley.com
S Nakashima, Y Hayashi - Mass Spectrometry, 2016 - jstage.jst.go.jp
The aim of this paper is to propose a stochastic method for estimating the detection limits (DLs) and quantitation limits (QLs) of compounds registered in a database of a GC/MS system …
Number of citations: 10 www.jstage.jst.go.jp
AD Sauter, PE Mills, WL Fitch… - Journal of High Resolution …, 1982 - Wiley Online Library
… the ion abundance calibration compound was decafluorotriphenylphosphine, DFTPP [5]. … abundance calibration using 50 ng of decafluorotriphenylphosphine. A solution containing 100 …
Number of citations: 12 onlinelibrary.wiley.com
T Hudec, J Thean, D Kuehl, RC Dougherty - Science, 1981 - science.org
… ofthis component against a standard, decafluorotriphenylphosphine. The detection limit for the … Since we had used decafluorotriphenylphosphine as a sensitivity standard in the seminal …
Number of citations: 65 www.science.org
K Kelly, S Brooks, S Bell - Forensic Chemistry, 2019 - Elsevier
… Decades ago, the Environmental Protection Agency (EPA) adopted the use of tune check compounds- decafluorotriphenylphosphine (DFTPP) and bromofluorobenzene (BFB) for …
Number of citations: 12 www.sciencedirect.com
ED Lee, JD Henion - Journal of High Resolution …, 1986 - Wiley Online Library
… Good chromatographic intergrity was obtained for the GC/MS test compound, decafluorotriphenylphosphine (DFTPP), but the capillary restrictor appeared to cause some tailing of …
S Daishima, Y Iida, S Hamada - Nippon Kagaku Kaishi, 1987 - hero.epa.gov
… The repeata-bilities of positive and negative ion chemical ionization mass spectra of perfluorotributylamine and decafluorotriphenylphosphine in TD mode using methane reagent gas …
Number of citations: 3 hero.epa.gov
Y Tondeur, WJ Niederhut, JE Campana… - Biomedical & …, 1988 - Wiley Online Library
… In 1975, ion abundance criteria based on the mass spectrum of decafluorotriphenylphosphine (DFTPP) were proposed to standardize quadrupole mass spectra against magnetic sector …
Number of citations: 3 onlinelibrary.wiley.com

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